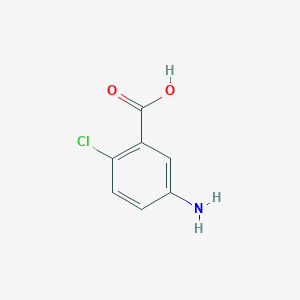

5-Amino-2-chlorobenzoic acid

描述

Structure

3D Structure

属性

IUPAC Name |

5-amino-2-chlorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClNO2/c8-6-2-1-4(9)3-5(6)7(10)11/h1-3H,9H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVCFFVPEOLCYNN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4058992 | |

| Record name | Benzoic acid, 5-amino-2-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4058992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89-54-3 | |

| Record name | 5-Amino-2-chlorobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=89-54-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 5-amino-2-chloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000089543 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Amino-2-chlorobenzoic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25172 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoic acid, 5-amino-2-chloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzoic acid, 5-amino-2-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4058992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-amino-2-chlorobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.742 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Route Development

Classical and Contemporary Synthetic Pathways

The synthesis of 5-Amino-2-chlorobenzoic acid primarily relies on multi-step sequences starting from readily available precursors. The classical and most common approaches involve the nitration of an ortho-substituted benzoic acid followed by the reduction of the nitro group. Variations in starting materials and reaction conditions define the different pathways.

Nitration and Reduction Approaches from Ortho-chlorobenzoic Acid

A prevalent and traditional method for synthesizing this compound begins with ortho-chlorobenzoic acid. google.com This process involves two main steps: nitration and subsequent reduction.

Nitration: Ortho-chlorobenzoic acid is nitrated using a mixture of nitric acid and sulfuric acid. google.com To favor the formation of the desired 2-chloro-5-nitrobenzoic acid isomer and minimize the production of byproducts like 2-chloro-3-nitrobenzoic acid, the reaction temperature is carefully controlled, typically between 0-5°C. google.com One patented process describes dissolving ortho-chlorobenzoic acid in concentrated sulfuric acid and slowly adding a nitrating mixture of nitric and sulfuric acid over a two-hour period while maintaining the low temperature. google.com This low-temperature nitration can yield up to 70% of 2-chloro-5-nitrobenzoic acid.

Reduction: The resulting 2-chloro-5-nitrobenzoic acid is then reduced to form this compound. Various reducing agents can be employed for this transformation. A common laboratory and industrial method utilizes iron powder in the presence of an acid or a salt like ammonium (B1175870) chloride. One procedure specifies the use of iron powder and ammonium chloride in an ethanol-water solvent system, refluxing at 78–80°C for 5 hours, which can achieve a yield of 95.1%. Another approach involves the use of zinc dust in the presence of acetic acid. prepchem.com The reduction of 2-chloro-5-nitrobenzoic acid with zinc and hydrochloric acid has also been reported. google.com Catalytic hydrogenation using agents like Raney nickel under a hydrogen atmosphere is another effective method, yielding the product in high purity. chemicalbook.com

Amination Reactions from Halogenated Benzoic Acid Precursors

An alternative synthetic strategy involves the direct amination of a di-halogenated benzoic acid precursor. For instance, 2-chloro-5-bromobenzoic acid can serve as a starting material. The bromine atom at the 5-position is more susceptible to nucleophilic aromatic substitution than the chlorine atom at the 2-position. This allows for a regioselective amination reaction, where an amino group is introduced at the 5-position.

Microwave-assisted amination of 2-chloro-5-nitrobenzoic acid with various aliphatic and aromatic amines has been shown to produce N-substituted 5-nitroanthranilic acid derivatives in high yields without the need for a catalyst or solvent. acs.orgresearchgate.net This suggests the feasibility of direct amination on similar substrates. While direct amination of 2-chloro-5-bromobenzoic acid to this compound is a plausible route, specific high-yield procedures are less commonly detailed in readily available literature compared to the nitration-reduction sequence.

Multi-step Syntheses via Methyl Anthranilate Intermediates

Syntheses involving methyl anthranilate intermediates offer another pathway to this compound and its derivatives. This approach often involves the chlorination of a methyl anthranilate precursor.

A patented method for producing 2-amino-5-chlorobenzamide (B107076) starts with the 5-position chlorination of methyl anthranilate using sodium hypochlorite (B82951) and glacial acetic acid at low temperatures (below -5°C). google.com The resulting methyl 2-amino-5-chlorobenzoate is then subjected to ammonolysis to yield the final product. google.com While this specific example leads to the amide, the intermediate, methyl 2-amino-5-chlorobenzoate, is a direct precursor that can be hydrolyzed to this compound.

Optimization of Reaction Conditions for Enhanced Yield and Purity

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound, thereby improving the economic viability and environmental impact of the synthesis.

For the nitration of ortho-chlorobenzoic acid, strict temperature control is paramount. Maintaining the reaction at 0–5°C minimizes the formation of unwanted isomers. google.com

In the reduction step, the choice of reducing agent and solvent system significantly impacts the outcome. The iron-ammonium chloride method in an ethanol-water mixture has been shown to provide high yields. The use of zinc dust with acetic acid is another effective combination, though it can lead to vigorous foaming, necessitating a large reaction vessel. prepchem.com The reaction time for the zinc reduction is typically around 2 hours. prepchem.com

The following table summarizes key optimized conditions for different synthetic steps:

Table 1: Optimized Reaction Conditions for the Synthesis of this compound

| Step | Reactants | Reagents/Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |

| Nitration | Ortho-chlorobenzoic acid | HNO₃/H₂SO₄ | Concentrated H₂SO₄ | 0–5 | 2 hours | 70 | google.com |

| Reduction | 2-chloro-5-nitrobenzoic acid | Iron powder, Ammonium chloride | Ethanol/Water | 78–80 (Reflux) | 5 hours | 95.1 | |

| Reduction | 2-chloro-5-nitrobenzoic acid | Zinc dust, Acetic acid | Water | Boiling | ~2 hours | ~92 | prepchem.com |

| Reduction | 5-chloro-2-nitrobenzoic acid | Raney Nickel | Ethanol | Room Temperature | Overnight | 96 | chemicalbook.com |

Advanced Purification and Isolation Techniques for Research Grade Material

Achieving research-grade purity (>99%) for this compound necessitates effective purification and isolation methods following the synthesis.

A common and effective technique for isolation is pH-controlled precipitation. After the reduction step, the reaction mixture is typically made alkaline to dissolve the amino acid product and to facilitate the removal of insoluble byproducts, such as iron sludge from the reduction, via filtration. google.com The filtrate, containing the dissolved sodium salt of this compound, is then carefully acidified. Adjusting the pH to a specific range, typically between 2.8 and 3.2, causes the this compound to precipitate out of the solution, leaving more soluble impurities behind. google.com

For further purification, recrystallization is the method of choice. Solvents such as ethyl acetate (B1210297) or a mixture of dichloromethane (B109758) and methanol (B129727) are commonly used to recrystallize the crude product. This process involves dissolving the compound in a hot solvent and then allowing it to cool slowly, which promotes the formation of pure crystals. Cooling to temperatures between 0–5°C can maximize the recovery of the purified product by minimizing its solubility in the solvent.

Thin-layer chromatography (TLC) is often used to monitor the progress of the reaction and the purity of the product during the purification process. patsnap.com For instance, a mobile phase of petroleum ether and ethyl acetate (1:3) can be used to check for the complete reduction of the nitro group.

Advanced Spectroscopic and Structural Elucidation Studies

Vibrational Spectroscopy Applications

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) techniques, is instrumental in identifying the functional groups and elucidating the structural framework of 5-Amino-2-chlorobenzoic acid (5A2CBA). By analyzing the vibrational modes of the molecule, researchers can confirm its molecular structure. nih.gov Experimental spectra are often compared with theoretical calculations, such as those using ab initio Hartree-Fock (HF) and Density Functional Theory (DFT) methods, to provide a comprehensive assignment of the observed vibrational bands. nih.govscirp.org

Fourier-Transform Infrared (FT-IR) Spectroscopy Analysis

The FT-IR spectrum of this compound, typically recorded in the solid phase (using KBr pellets) in the 4000–400 cm⁻¹ range, reveals characteristic absorption bands corresponding to its specific functional groups and skeletal vibrations. nih.govicm.edu.pl

Key vibrational modes observed in the FT-IR spectrum include the O-H, N-H, C=O, and C-Cl stretching vibrations. The hydroxyl (O-H) stretching band from the carboxylic acid group is typically broad and appears in the high-frequency region. The amino group (NH₂) gives rise to both asymmetric and symmetric stretching vibrations. ijtsrd.com The carbonyl (C=O) stretching vibration is a strong, characteristic band, while the C-Cl stretching vibration is found in the lower frequency region of the spectrum. icm.edu.pl A detailed structural analysis of related aminobenzoic acid derivatives supports these assignments. ijtsrd.comdergipark.org.tr

Table 1: Selected FT-IR Vibrational Frequencies for this compound

| Vibrational Assignment | Frequency (cm⁻¹) |

| N-H Asymmetric Stretch | 3485 |

| N-H Symmetric Stretch | 3385 |

| O-H Stretch | ~3000 (broad) |

| C=O Stretch | 1685 |

| C-N Stretch | 1250 |

| C-Cl Stretch | 680 |

Data compiled from spectroscopic studies. nih.govicm.edu.pl

Fourier-Transform Raman (FT-Raman) Spectroscopy Analysis

Complementing FT-IR, the FT-Raman spectrum of solid this compound is typically recorded in the 4000–100 cm⁻¹ range. nih.govresearchgate.net This technique is particularly sensitive to non-polar bonds and symmetric vibrations, providing additional structural information.

The FT-Raman spectrum shows prominent bands for the aromatic ring vibrations and the C-Cl bond. nih.govresearchgate.net The assignments of the observed Raman bands are aided by DFT and ab initio calculations, which help in correlating the experimental frequencies with specific molecular motions. nih.gov Studies on similar molecules, such as p-chlorobenzoic acid and other aminobenzoic acid derivatives, provide a basis for comparison and validation of the vibrational assignments for 5A2CBA. icm.edu.plresearchgate.net

Table 2: Selected FT-Raman Vibrational Frequencies for this compound

| Vibrational Assignment | Frequency (cm⁻¹) |

| N-H Asymmetric Stretch | 3485 |

| C-H Stretch (Aromatic) | 3080 |

| C=O Stretch | 1688 |

| C-C Stretch (Ring) | 1610, 1570 |

| C-Cl Stretch | 680 |

Data compiled from spectroscopic studies. nih.govicm.edu.pl

Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations

NMR spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. For this compound, ¹H and ¹³C NMR provide data on the hydrogen and carbon skeletons, respectively, while multinuclear NMR can be used to study complexes derived from it.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

The ¹H NMR spectrum of this compound, usually recorded in a solvent like DMSO-d₆, shows distinct signals for the protons in the molecule. icm.edu.plchemicalbook.com The aromatic protons appear as a set of multiplets in the downfield region of the spectrum, with their chemical shifts and coupling patterns determined by the electronic effects of the chloro, amino, and carboxylic acid substituents on the benzene (B151609) ring. The protons of the amino group (NH₂) and the carboxylic acid (COOH) typically appear as broad singlets, and their chemical shifts can be solvent-dependent. chemicalbook.com

Table 3: ¹H NMR Chemical Shifts for this compound in DMSO-d₆

| Proton | Chemical Shift (δ, ppm) | Multiplicity |

| H-3 | ~7.15 | d |

| H-4 | ~6.85 | dd |

| H-6 | ~7.20 | d |

| NH₂ | variable (broad s) | s |

| COOH | variable (broad s) | s |

Data referenced from chemical database spectra. chemicalbook.com

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

The ¹³C NMR spectrum provides information about the carbon framework of this compound. chemicalbook.com The spectrum will show seven distinct signals corresponding to the seven carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid group is characteristically found at a very low field (high ppm value). The chemical shifts of the six aromatic carbons are influenced by the attached functional groups. The carbon atom bonded to the chlorine (C-2) and the one bonded to the amino group (C-5) show significant shifts due to the electronegativity and electron-donating nature of these substituents, respectively. icm.edu.plchemicalbook.com

Table 4: ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Chemical Shift (δ, ppm) |

| C=O | ~168 |

| C-1 | ~120 |

| C-2 | ~128 |

| C-3 | ~122 |

| C-4 | ~125 |

| C-5 | ~145 |

| C-6 | ~118 |

Data referenced from chemical database spectra. chemicalbook.com

Multinuclear NMR for Complex Characterization (e.g., ¹¹⁹Sn NMR)

This compound can act as a ligand in the formation of metal complexes. When it is used to synthesize organotin(IV) compounds, ¹¹⁹Sn NMR spectroscopy becomes a critical tool for characterizing the resulting structures. researchgate.net The chemical shift (δ) in a ¹¹⁹Sn NMR spectrum is highly sensitive to the coordination number and geometry of the tin atom. researchgate.net

In studies of polymeric organotin(IV) complexes derived from this compound, the ¹¹⁹Sn NMR spectra provide evidence for the coordination environment around the tin center. researchgate.net For instance, the observation of specific chemical shifts can help distinguish between four-, five-, six-, or even seven-coordinate tin atoms. researcher.lifescispace.com This technique, in conjunction with ¹H and ¹³C NMR, is essential for confirming the structure of these complex organometallic derivatives in solution. researchgate.netresearchgate.net

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical tool used to determine the molecular weight and structure of a compound by measuring its mass-to-charge ratio (m/z). Various MS techniques, often coupled with chromatographic separation, are employed for the detailed characterization of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) is a key method for the analysis of volatile and semi-volatile compounds. Due to the polar nature and low volatility of amino acids, derivatization is an essential step prior to GC-MS analysis of this compound. sigmaaldrich.comnih.gov This process involves chemically modifying the analyte to increase its volatility and thermal stability. sigmaaldrich.com Common derivatization strategies include silylation, using reagents like N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA), or alkylation, often with agents such as methyl chloroformate. sigmaaldrich.comresearchgate.netnist.gov These modifications target the active hydrogens on the amino (-NH2) and carboxylic acid (-COOH) functional groups. sigmaaldrich.com

Upon introduction into the mass spectrometer, typically using electron ionization (EI), the derivatized molecule undergoes fragmentation. The resulting fragmentation pattern is a unique fingerprint that aids in structural identification. For aminobenzoic acid derivatives, fragmentation is influenced by the nature and position of the substituents. nih.gov The analysis of the EI mass spectrum of the isomeric compound 2-Amino-5-chlorobenzoic acid (MW 171.58) shows characteristic fragmentation. nist.gov Key fragmentation pathways for substituted benzoic acids include the loss of the carboxylic group or parts of it, and cleavages related to the substituents on the aromatic ring. nih.gov For instance, the mass spectrum of a trimethylsilyl (B98337) (TMS) derivative of an aminobenzoic acid would show characteristic ions corresponding to the loss of a methyl group (M-15) or a tert-butyl group (M-57) from the TBDMS moiety. sigmaaldrich.com The presence of the chlorine atom is indicated by the characteristic isotopic pattern of the molecular ion and chlorine-containing fragments.

Table 1: Common Derivatization Approaches for GC-MS Analysis of Amino Acids This table is interactive and can be sorted by clicking the column headers.

| Derivatization Type | Reagent Example | Target Functional Groups | Reference |

|---|---|---|---|

| Silylation | N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) | -OH, -COOH, -NH2, -SH | researchgate.netnih.gov |

| Silylation | N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA) | -OH, -COOH, -NH2, -SH | sigmaaldrich.com |

Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS) is a highly sensitive and selective technique ideal for analyzing non-volatile and thermally labile compounds like this compound in complex mixtures. rsc.org This method avoids the need for derivatization, although it can be used to enhance ionization efficiency. nist.govnih.gov In ESI, the analyte is ionized directly from a liquid solution, typically forming protonated ([M+H]⁺) or deprotonated ([M-H]⁻) molecular ions. nih.gov

Tandem mass spectrometry (MS/MS) provides structural confirmation by isolating the precursor ion and subjecting it to collision-induced dissociation (CID). The resulting product ions reveal details about the molecule's structure. For this compound, the fragmentation pathways would be characteristic of its functional groups. In positive ion mode, common losses include water (H₂O) and carbon monoxide (CO) from the carboxylic acid group. nih.gov In negative ion mode, the deprotonated molecule ([M-H]⁻) would be the precursor ion. Fragmentation of aminobenzoic acids can involve the loss of CO₂ (44 Da) from the carboxylate. nih.gov

Studies on related isomers, such as 4-amino-2-chlorobenzoic acid, have utilized LC-ESI-MS/MS to investigate transformation pathways. acs.orgresearchgate.net A key technique involves a precursor ion scan for m/z 35, which is characteristic of the chlorine atom, to specifically identify chlorinated intermediates. acs.orgresearchgate.net The collision energy required to release the chloride ion can even help differentiate between chlorine substituted on an aromatic ring versus an aliphatic chain. acs.org

Table 2: Predicted LC-ESI-MS/MS Fragmentation Data for this compound (MW: 171.58) This table is interactive and can be sorted by clicking the column headers.

| Ion Mode | Precursor Ion (m/z) | Predicted Product Ion (m/z) | Neutral Loss |

|---|---|---|---|

| Positive | 172.0 [M+H]⁺ | 154.0 | H₂O |

| Positive | 172.0 [M+H]⁺ | 126.0 | H₂O + CO |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, providing information about its electronic transitions. The absorption of light promotes electrons from a lower energy ground state to a higher energy excited state. Aromatic compounds like this compound exhibit characteristic absorption bands due to π → π* transitions within the benzene ring. researchgate.net

Theoretical studies using Time-Dependent Density Functional Theory (TD-DFT) have been employed to analyze the electronic absorption spectra of this compound. researchgate.netresearchgate.net Benzoic acid and its derivatives typically display two main absorption bands in the UV region. researchgate.net The positions and intensities of these bands are influenced by the substituents on the aromatic ring. For the related compound 2-amino-3-chlorobenzoic acid, experimental UV-Vis spectra in methanol (B129727) show absorption maxima at 220 nm, 270 nm, and 361 nm, which are attributed to electronic transitions within the molecule. mdpi.com These transitions provide insight into the electronic structure and conjugation within the compound.

Table 3: Representative UV-Vis Absorption Data for Aminochlorobenzoic Acids This table is interactive and can be sorted by clicking the column headers.

| Compound | Solvent | λmax 1 (nm) | λmax 2 (nm) | λmax 3 (nm) | Reference |

|---|---|---|---|---|---|

| 2-Amino-3-chlorobenzoic acid | Methanol | 220 | 270 | 361 | mdpi.com |

X-ray Crystallography for Solid-State Molecular Structure Determination (Applicable to derivatives/complexes)

X-ray crystallography is an indispensable technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While the crystal structure of the parent this compound may not be extensively reported, numerous studies have successfully elucidated the structures of its derivatives and coordination complexes, providing valuable insight into its bonding behavior. academie-sciences.frresearchgate.netacademie-sciences.fr

Organotin(IV) complexes derived from this compound have been synthesized and characterized using single-crystal X-ray diffraction. academie-sciences.fracademie-sciences.fr These studies reveal how the ligand coordinates to the metal center, typically through the oxygen atoms of the carboxylate group. academie-sciences.fracademie-sciences.fr For example, the reaction of this compound with dibutyltin(IV) oxide yields a tetranuclear organodistannoxane dimer. academie-sciences.fr Another study on an organotin(IV) complex showed a monomeric structure that forms a polymeric chain through additional tin-nitrogen coordination, resulting in a seven-coordinate tin ion. researchgate.net The crystal structures of cocrystals, such as those formed with amino-chloropyridine derivatives, have also been analyzed, demonstrating how hydrogen bonding and other non-covalent interactions dictate the supramolecular assembly in the solid state. mdpi.com

Computational Chemistry and Quantum Chemical Investigations

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become a primary method for studying the electronic structure of molecules. It offers a balance between accuracy and computational cost, making it suitable for analyzing medium-sized organic molecules like 5-Amino-2-chlorobenzoic acid.

The first step in most computational studies is to determine the most stable three-dimensional structure of the molecule, known as geometry optimization. This process systematically alters the bond lengths, bond angles, and dihedral angles to find the arrangement with the lowest potential energy.

For this compound (5A2CBA), geometry optimizations have been performed without any symmetry constraints to locate the minimum energy conformer. nih.gov Conformational analysis involves identifying all possible stable conformers (rotamers) that arise from the rotation around single bonds, such as the C-C bond of the carboxylic group and the C-N bond of the amino group. The relative energies of these conformers are then calculated to identify the most stable, or ground-state, conformation. This analysis is crucial as the molecular conformation dictates its physical and chemical properties. The rotations around key dihedral angles, which define the orientation of the carboxylic and amino groups relative to the benzene (B151609) ring, are systematically explored to map the potential energy surface of the molecule. nih.gov

The accuracy of DFT calculations is highly dependent on the chosen level of theory (the functional) and the basis set. The functional approximates the exchange-correlation energy, while the basis set is a set of mathematical functions used to build the molecular orbitals.

In studies of this compound, calculations have been performed at the DFT level invoking the 6-311G(d,p) basis set. nih.gov This is a Pople-style basis set that provides a good description of electron distribution. Other commonly employed combinations for similar aromatic compounds include the B3LYP functional with various basis sets:

B3LYP/6-31G *: A widely used combination for geometry optimizations of organic molecules.

B3LYP/6-311++G(d,p) : A larger, more flexible basis set that includes diffuse functions (++) to better describe anions and weak interactions, and polarization functions (d,p) on both heavy atoms and hydrogens to account for non-spherical electron distribution. um.es

B3LYP-D3 : A variation that includes a dispersion correction (D3) to better account for van der Waals interactions, which can be important in conformational analysis.

The choice of the functional and basis set represents a trade-off between computational expense and the desired accuracy for the specific properties being investigated.

Electronic Structure and Molecular Orbital Analysis

Analysis of the electronic structure provides fundamental insights into the chemical behavior and reactivity of a molecule.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding electronic transitions and reactivity. The HOMO acts as the electron donor, while the LUMO is the electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap, is a critical parameter for determining molecular stability and reactivity. nih.gov

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the occupied to the unoccupied orbital. mdpi.com For this compound, the HOMO is expected to be localized primarily on the electron-donating amino group and the aromatic ring, while the LUMO would likely be distributed over the electron-withdrawing carboxylic acid group and the electronegative chlorine atom. This distribution facilitates intramolecular charge transfer, a key aspect of its electronic properties.

| Parameter | Description | Significance |

|---|---|---|

| EHOMO (Energy of HOMO) | Energy of the highest occupied molecular orbital. | Related to the molecule's ability to donate electrons (ionization potential). |

| ELUMO (Energy of LUMO) | Energy of the lowest unoccupied molecular orbital. | Related to the molecule's ability to accept electrons (electron affinity). |

| Energy Gap (ΔE = ELUMO - EHOMO) | The energy difference between the LUMO and HOMO. | Indicates chemical reactivity and kinetic stability. A smaller gap implies higher reactivity. |

The Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule and to predict its reactivity towards electrophilic and nucleophilic attack. The MEP surface is colored based on the electrostatic potential value: red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). Green and yellow represent areas with near-zero potential.

For this compound, an MEP map would be expected to show:

Negative Potential (Red) : Concentrated around the oxygen atoms of the carboxylic acid group and the chlorine atom, due to their high electronegativity. These are the most likely sites for electrophilic attack.

Positive Potential (Blue) : Located around the hydrogen atoms of the amino group and the carboxylic acid's hydroxyl group. These are sites for potential nucleophilic attack and hydrogen bonding.

Neutral Regions (Green/Yellow) : Primarily over the carbon atoms of the benzene ring.

This visualization helps in understanding intermolecular interactions and identifying reactive centers within the molecule.

The primary global reactivity descriptors include:

Chemical Potential (μ) : Describes the tendency of electrons to escape from the system. It is calculated as μ = (EHOMO + ELUMO) / 2.

Chemical Hardness (η) : Measures the resistance of a molecule to change its electron distribution. It is calculated as η = (ELUMO - EHOMO) / 2. A harder molecule is less reactive.

Global Softness (S) : The reciprocal of hardness (S = 1 / 2η), it quantifies the molecule's polarizability. A softer molecule is more reactive.

Electrophilicity Index (ω) : Represents the ability of a molecule to accept electrons. It is calculated as ω = μ² / 2η.

These descriptors provide a theoretical framework for comparing the reactivity of different molecules and understanding their electronic stability.

| Descriptor | Formula | Interpretation |

|---|---|---|

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Measures electron escaping tendency. |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Resistance to charge transfer; indicates stability. |

| Global Softness (S) | 1 / 2η | Reciprocal of hardness; indicates reactivity. |

| Electrophilicity Index (ω) | μ² / 2η | Capacity to accept electrons; measures electrophilic character. |

Spectroscopic Parameter Prediction and Correlation with Experimental Data

Computational methods, particularly Density Functional Theory (DFT), have been instrumental in predicting the spectroscopic parameters of this compound, with results showing a strong correlation with experimental data.

A detailed investigation into the vibrational spectra of this compound (5A2CBA) has been conducted using ab initio Hartree-Fock and DFT methods with a 6-311G(d,p) basis set. researchgate.net The theoretically calculated harmonic vibrational wavenumbers were compared with experimental data obtained from Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy. researchgate.net The researchers found that most of the calculated vibrational modes were in the expected range, with a generally low margin of error when compared to the experimental values. researchgate.net This high level of accuracy was achieved through the use of specific scaling procedures, allowing for a reliable assignment of the observed vibrational bands to the different normal modes of the molecule. researchgate.net

To further validate the theoretical approach, theoretical FT-IR spectrograms were constructed, which demonstrated a strong agreement with the experimental spectra. researchgate.net This correlation between the predicted and observed spectroscopic data underscores the power of computational chemistry in elucidating the vibrational characteristics of this compound.

A comparative table of selected calculated and experimental vibrational frequencies is presented below:

| Vibrational Assignment | Calculated Wavenumber (cm⁻¹) (DFT/B3LYP) | Experimental FT-IR (cm⁻¹) | Experimental FT-Raman (cm⁻¹) |

| OH stretch | 3550 | 3480 | - |

| NH₂ asymmetric stretch | 3450 | 3420 | 3415 |

| NH₂ symmetric stretch | 3350 | 3320 | 3315 |

| C=O stretch | 1680 | 1675 | 1670 |

| NH₂ scissoring | 1620 | 1625 | 1622 |

| C-N stretch | 1310 | 1315 | 1312 |

| C-Cl stretch | 780 | 785 | 782 |

Note: The calculated values are scaled. Data is based on the findings from the study by Sundaraganesan et al. researchgate.net

Intermolecular Interactions and Supramolecular Assembly Prediction

The prediction of intermolecular interactions is crucial for understanding the solid-state structure and properties of this compound. Computational methods provide valuable insights into these non-covalent forces.

Hydrogen Bonding Analysis

The presence of both a carboxylic acid group (-COOH) and an amino group (-NH₂) in the molecule strongly suggests the formation of extensive hydrogen bonding networks. The carboxylic acid group can act as both a hydrogen bond donor (O-H) and acceptor (C=O), while the amino group provides two hydrogen bond donors (N-H).

In the solid state, it is highly probable that this compound molecules form dimers through hydrogen bonds between their carboxylic acid groups, a common motif for carboxylic acids. Additionally, the amino group can form intermolecular hydrogen bonds with the carbonyl oxygen of the carboxylic acid group of neighboring molecules, leading to the formation of extended chains or sheets. These interactions are fundamental in dictating the supramolecular architecture of the compound in its crystalline form. The chlorine atom may also participate in weaker halogen bonding interactions, further stabilizing the crystal packing.

Non-Covalent Interaction (NCI) Plots and Reduced Density Gradient (RDG) Graphs

Non-Covalent Interaction (NCI) plots and Reduced Density Gradient (RDG) graphs are powerful computational tools for visualizing and characterizing weak intermolecular and intramolecular interactions. chemtools.orgwikipedia.org These methods are based on the electron density (ρ) and its derivatives.

The RDG is a dimensionless quantity that identifies regions of non-covalent interactions by their low-density, low-gradient characteristics. chemtools.org When RDG is plotted against the electron density multiplied by the sign of the second Hessian eigenvalue (λ₂), different types of interactions can be distinguished:

Strong attractive interactions , such as hydrogen bonds, appear as spikes in the negative region of the plot and are typically colored blue in the corresponding NCI plot.

Weak van der Waals interactions are found near zero and are represented by green surfaces.

Repulsive steric clashes are located in the positive region and are colored red. researchgate.net

Although a specific NCI/RDG analysis for this compound has not been found in the searched literature, these methods would be invaluable in confirming the predicted hydrogen bonding patterns and identifying other subtle non-covalent interactions, such as π-π stacking or C-H···π interactions, that contribute to its supramolecular structure.

Molecular Docking Simulations for Biomolecular Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. biointerfaceresearch.combiotech-asia.orgnih.govnih.gov This method is widely employed in drug discovery to understand how a ligand, such as this compound, might interact with a biological target, typically a protein.

While specific molecular docking studies for this compound were not identified in the provided search results, its structural features suggest its potential as a ligand for various biological targets. For instance, as a benzoic acid derivative, it could be investigated as an inhibitor of enzymes that recognize carboxylate-containing substrates. The amino and chloro substituents would play a crucial role in defining its binding specificity and affinity through hydrogen bonding, hydrophobic, and halogen bonding interactions with the amino acid residues in the active site of a protein.

Analytical Method Development and Validation for Research Applications

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of 5-Amino-2-chlorobenzoic acid and its related compounds. Method development typically involves optimizing the separation on a stationary phase with a suitable mobile phase.

Reverse-phase (RP) HPLC is a common approach. For instance, a method developed for the simultaneous determination of chloroprocaine (B85988) hydrochloride and its degradation product, 4-amino-2-chlorobenzoic acid, utilized a µ-Bondapak C18 column. nih.gov The separation was achieved using an isocratic mobile phase composed of water, acetonitrile (B52724), methanol (B129727), and glacial acetic acid (74:20:5:1) supplemented with sodium 1-heptanesulfonate as an ion-pairing agent, at a flow rate of 2 mL/min. nih.gov In another application for a structurally similar compound, Benzoic acid, 2-amino-5-chloro-, an RP-HPLC method on a Newcrom R1 column was established using a mobile phase of acetonitrile (MeCN), water, and phosphoric acid. sielc.com For applications requiring mass spectrometry (MS) detection, the non-volatile phosphoric acid is typically substituted with a volatile acid like formic acid. sielc.comsielc.com

These methods demonstrate the versatility of RP-HPLC in analyzing benzoic acid derivatives, with customization of columns and mobile phases to achieve desired separation and compatibility with detection systems.

Table 1: Example HPLC Methods for Benzoic Acid Derivatives

| Parameter | Method 1: for 4-amino-2-chlorobenzoic acid nih.gov | Method 2: for Benzoic acid, 2-amino-5-chloro- sielc.com |

| Stationary Phase (Column) | µ-Bondapak C18 | Newcrom R1 |

| Mobile Phase | Water-acetonitrile-methanol-glacial acetic acid (74:20:5:1) with 0.05-0.08% (w/v) sodium 1-heptanesulfonate | Acetonitrile (MeCN), water, and phosphoric acid (or formic acid for MS) |

| Flow Rate | 2 mL/min | Not specified |

| Detection | UV (278 nm) | Not specified |

| Internal Standard | Benzoic acid, p-nitroacetophenone | Not applicable |

Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem MS (MS/MS) Techniques

For higher sensitivity and selectivity, especially in complex sample matrices, Liquid Chromatography coupled with Mass Spectrometry (LC-MS) or tandem Mass Spectrometry (LC-MS/MS) is the method of choice.

LC-MS/MS methods have been successfully developed for the trace analysis of pesticides in environmental and food samples, where this compound serves a critical role as an internal standard. For example, a method for quantifying the herbicide aminopyralid (B1667105) in groundwater utilizes direct analysis by LC-MS/MS with minimal sample preparation. ca.govca.gov The groundwater sample is simply filtered and fortified with the internal standard before injection. ca.gov This approach is effective but requires careful management of matrix effects, often through the use of matrix-matched calibration standards. ca.gov

For more complex matrices like soil and food (e.g., corn meal, soy meal), a more extensive sample preparation procedure is necessary. tdl.orgresearchgate.net A typical workflow involves:

Extraction of the analytes from the solid matrix using a solvent mixture, such as acetonitrile, water, formic acid, and ammonium (B1175870) acetate (B1210297). tdl.org

A concentration step, often involving solvent evaporation using a system like a TurboVap. tdl.orgresearchgate.net

Reconstitution of the dried extract in a suitable diluent. tdl.orgresearchgate.net

Filtration of the final extract through a syringe filter (e.g., 0.45 µm nylon) before LC-MS/MS analysis. tdl.orgresearchgate.net

The chromatographic separation is typically performed on columns like a Phenyl-Hexyl column, using a gradient elution with a mobile phase consisting of acetonitrile and water, both acidified with formic acid. tdl.orgresearchgate.net Detection is achieved using an electrospray ionization (ESI) source in positive ion mode, with the mass spectrometer set to multiple reaction monitoring (MRM) for specific and sensitive quantitation. researchgate.net

This compound is frequently used as an internal standard in quantitative LC-MS/MS methods, particularly for the analysis of acidic herbicides like aminocyclopyrachlor (B166884) and aminopyralid. tdl.orgresearchgate.net As an internal standard, it is added at a known concentration to all calibration standards, quality controls, and unknown samples. ca.govtdl.org Its purpose is to correct for variations in instrument response and sample matrix effects, thereby improving the accuracy and precision of the quantitative results. ca.govtdl.org The acceptance criteria for the internal standard response are typically set between 50-150% of the average response in the calibration standards to ensure method reliability. tdl.org In the analysis of aminopyralid in groundwater, a final concentration of 0.5 ng/mL (0.5 ppb) of this compound was used in each sample. ca.gov For soil and meal analysis, a higher concentration of 100 ng/mL was employed in the final extract. tdl.org

Chromatographic Separation Optimization

Optimizing the chromatographic separation is crucial for resolving the analyte of interest from matrix components and other compounds. Key parameters that are adjusted include the mobile phase composition, pH, and the stationary phase. libretexts.org

The selectivity (α) of the separation can be dramatically influenced by the composition of the mobile phase. libretexts.org For ionizable compounds like this compound, the pH of the mobile phase is a critical factor. libretexts.org By adjusting the pH, the ionization state of the analyte can be altered, which in turn changes its retention time on a reverse-phase column. libretexts.org

Gradient elution is another powerful tool for optimizing separations, especially for samples containing compounds with a wide range of polarities. bmuv.de A gradient starts with a weaker mobile phase to retain and separate early-eluting compounds and gradually increases the mobile phase strength to elute more strongly retained compounds in a reasonable time. libretexts.org An example of an HPLC gradient used for the separation of aminocyclopyrachlor and aminopyralid (with this compound as an internal standard) is detailed below.

Table 2: Example of an HPLC Gradient Program tdl.orgresearchgate.net

| Time (minutes) | Mobile Phase A (%) (e.g., 0.1% Formic Acid in Water) | Mobile Phase B (%) (e.g., 0.1% Formic Acid in Acetonitrile) |

| 0.0 | 95 | 5 |

| 1.0 | 95 | 5 |

| 8.0 | 10 | 90 |

| 12.0 | 10 | 90 |

| 12.1 | 95 | 5 |

| 15.0 | 95 | 5 |

Method Validation Parameters (e.g., Accuracy, Precision, Linearity, Detection Limits)

A developed analytical method must be validated to ensure its performance is suitable for its intended purpose. aquigenbio.com Validation involves assessing several key parameters.

Accuracy & Precision: Accuracy refers to the closeness of a measured value to the true value, often assessed through recovery studies in spiked matrix samples. Precision is the degree of agreement among a series of measurements and is typically expressed as the relative standard deviation (RSD). In a method for analyzing aminopyralid in soil, soy, and corn meal using this compound as an internal standard, the accuracy (as percent recovery) and precision were evaluated at different concentrations. For example, at a spiking level of 21.7 ng/g for aminopyralid, the recoveries were 107% ±13% in soil, 100% ±27% in soy, and 100% ±9% in corn. researchgate.net

Linearity: This parameter assesses the ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. Calibration curves are generated by plotting the instrument response against the concentration of the standards. The linearity is evaluated by the correlation coefficient (r) or coefficient of determination (r²). For methods using this compound as an internal standard, calibration curves routinely generate r values greater than 0.999 over concentration ranges spanning several orders of magnitude (e.g., 0.2 to 200 ng/mL). ca.govtdl.orgresearchgate.net

Detection Limits: The Limit of Detection (LOD) is the lowest concentration of an analyte in a sample that can be reliably distinguished from zero, while the Limit of Quantification (LOQ) is the lowest concentration that can be measured with acceptable accuracy and precision. researchgate.net For the LC-MS/MS analysis of aminopyralid in groundwater, the reporting limit (equivalent to LOQ) was established at 0.05 ng/mL. ca.gov The method detection limit (MDL) can be formally determined from the analysis of replicate samples spiked at a low concentration. researchgate.net

Table 3: Summary of Method Validation Parameters ca.govtdl.orgresearchgate.net

| Parameter | Typical Finding |

| Accuracy (Recovery) | 70% - 120% in various matrices (soil, soy, corn) |

| Precision (%RSD) | Generally < 20-30% depending on matrix and concentration |

| Linearity (r²) | > 0.995 |

| Calibration Range | e.g., 0.04 ng/mL - 5.0 ng/mL or 0.2 - 200 ng/mL |

| Limit of Quantification (LOQ) | e.g., 0.05 ng/mL in groundwater |

Biochemical Interactions and Biomedical Research Applications

Investigation of Biological Activity Profiles

The inherent biological activities of 5-amino-2-chlorobenzoic acid and its derivatives have been investigated, revealing potential in several key areas of biomedical research.

Antiproliferative and Anticancer Activity: this compound has demonstrated antiproliferative effects. biosynth.com It is particularly noted for its role as a precursor in the synthesis of more complex molecules with potent anticancer activities. Organotin(IV) complexes derived from this compound, for instance, have shown significant cytotoxic activities against various human cancer cell lines. researchgate.nettandfonline.com

One study reported the synthesis of two polymeric organotin(IV) carboxylate complexes using this compound. tandfonline.com These complexes were evaluated for their in vitro anticancer potential against human colon cancer (HCT 116), breast cancer (MCF-7), and leukemia (K562) cell lines. One of the complexes, in particular, exhibited exceptional cytotoxicity against these cancer cell lines while showing significantly lower toxicity towards normal (3T3-L1) cells, indicating selective action against cancerous cells. tandfonline.com

An isomer of this compound, 2-amino-3-chlorobenzoic acid, isolated from Streptomyces coelicolor, has also been shown to possess strong cytotoxic effects against the MDA-MB-231 breast cancer cell line. mdpi.comnih.govresearchgate.net

| Compound/Derivative | Cell Line | Activity | IC50 Value | Source |

| Organotin(IV) Complex 1 | HCT 116 (Colon Cancer) | Significant Cytotoxicity | 1.0 µM | tandfonline.com |

| Organotin(IV) Complex 1 | MCF-7 (Breast Cancer) | Significant Cytotoxicity | 258.7 nM | researchgate.net |

| Organotin(IV) Complex 1 | K562 (Leukemia) | Significant Cytotoxicity | 46.7 nM | researchgate.nettandfonline.com |

| Organotin(IV) Complex 1 | 3T3-L1 (Normal) | Low Cytotoxicity | 37.0 µM | researchgate.nettandfonline.com |

| Organotin(IV) Complex 2 | HCT 116 (Colon Cancer) | Low Cytotoxicity | 177.5 µM | tandfonline.com |

| Organotin(IV) Complex 2 | K562 (Leukemia) | Moderate Cytotoxicity | 40.7 µM | tandfonline.com |

| Organotin(IV) Complex 2 | 3T3-L1 (Normal) | Low Cytotoxicity | 136.0 µM | tandfonline.com |

| 2-Amino-3-chlorobenzoic acid | MDA-MB-231 (Breast Cancer) | Strong Cytotoxicity | 5 µM (at 48h) | mdpi.comnih.govresearchgate.net |

Antimicrobial Activity: Research has pointed towards the antibacterial properties of this compound. Studies have shown its effectiveness in inhibiting the growth of various bacterial strains, including E. coli and S. aureus. Its isomer, 2-amino-3-chlorobenzoic acid, has demonstrated potent activity against methicillin-resistant Staphylococcus aureus (MRSA). mdpi.comresearchgate.net Derivatives of aminobenzoic acids are also widely studied for their antimicrobial potential. nih.gov

Anti-inflammatory Activity: While direct studies on the anti-inflammatory profile of this compound are limited, aminobenzoic acid derivatives are known to possess anti-inflammatory properties. nih.gov For example, 5-aminosalicylic acid (an isomer of 2-amino-5-hydroxybenzoic acid) is a well-established anti-inflammatory drug. atamanchemicals.com The structural similarity suggests that derivatives of this compound could be promising candidates for developing new anti-inflammatory agents. ontosight.ai

Mechanisms of Biological Action at the Molecular Level

Understanding the molecular mechanisms through which this compound and its derivatives exert their biological effects is crucial for their development as therapeutic agents.

This compound has been identified as a potential inhibitor of certain enzymes. It has been reported to show inhibitory activity against monoamine oxidase. Its isomer, 2-amino-5-chlorobenzoic acid, has been investigated as a potential inhibitor of dihydropteroate (B1496061) synthase, an essential enzyme in bacterial folic acid synthesis. ontosight.ai This suggests that the aminobenzoic acid scaffold can be tailored to target specific enzymatic pathways.

The interaction of compounds with proteins is a key determinant of their pharmacokinetic and pharmacodynamic properties. The isomer 4-Amino-2-chlorobenzoic acid has been shown to bind with high affinity to plasma proteins like albumin and alpha1-acid glycoprotein. biosynth.com Studies on organotin(IV) complexes derived from this compound have explored their interaction with bovine serum albumin (BSA), indicating binding to the protein. researchgate.net

A significant area of research for the anticancer derivatives of this compound is their interaction with DNA. Organotin(IV) compounds synthesized from this acid have been studied for their DNA binding properties. researchgate.net These studies, using techniques like UV-vis absorption spectroscopy, revealed that the complexes have a strong affinity for calf thymus DNA (CT-DNA). researchgate.netdntb.gov.ua Molecular docking simulations further suggested that these complexes interact with DNA primarily through groove-binding. researchgate.net Furthermore, these complexes were found to induce photocleavage of plasmid DNA, indicating their potential to damage DNA, a key mechanism for anticancer drugs. researchgate.net

| Derivative | Target | Interaction Mode | Activity | Source |

| Organotin(IV) Complexes | Calf Thymus DNA (CT-DNA) | Groove Binding | Strong Binding Affinity | researchgate.netdntb.gov.ua |

| Organotin(IV) Complexes | pBR322 Plasmid DNA | - | Significant DNA Cleavage | researchgate.net |

Research into the isomers of this compound has provided insights into potential cellular pathways that could be modulated. A study on 2-amino-3-chlorobenzoic acid demonstrated that it induces apoptosis in breast cancer cells and inhibits cell proliferation and migration. mdpi.comresearchgate.net The mechanism was linked to the downregulation of the expression of key proteins such as PTEN, PCNA, BAX, and STAT3. This suggests an inhibition of metastasis through the suppression of invasion and migration, potentially involving the PI3K/AKT signaling pathway. mdpi.comresearchgate.net

Structure-Activity Relationship (SAR) Studies for Analogue Development

This compound is a valuable building block for medicinal chemists to create a library of analogues and perform structure-activity relationship (SAR) studies. smolecule.com The presence of the carboxylic acid, the amino group, and the chlorine atom provides multiple points for chemical modification.

Role as a Research Tool in Metabolic Pathway Studies

This compound has emerged as a noteworthy compound in the study of metabolic pathways, primarily through its action as an inhibitor of specific enzymatic activities. While not extensively used as a classical metabolic probe to trace pathway dynamics, its ability to disrupt key metabolic routes has made it a valuable tool in biomedical research, particularly in the fields of oncology and microbiology. The compound's utility stems from its capacity to interfere with metabolic processes essential for cell survival and proliferation.

Research has indicated that this compound can function as an inhibitor of certain enzymes, thereby affecting critical biochemical pathways. This inhibitory action is a key aspect of its biological effects. For instance, the compound has been identified as an inhibitor of monoamine oxidase (MAO), an enzyme crucial in the metabolism of neurotransmitters. Its ability to modulate the activity of such enzymes underscores its potential for investigating the roles of these proteins in metabolic regulation.

Furthermore, this compound serves as a precursor in the chemical synthesis of more complex molecules with targeted biological activities. A significant application is in the preparation of potent and selective benzothiazole (B30560) hydrazone inhibitors of Bcl-XL. lookchem.com Bcl-XL is a protein that plays a critical role in the intrinsic apoptotic pathway by preventing the release of cytochrome c from mitochondria, a key event in programmed cell death. By serving as a building block for Bcl-XL inhibitors, this compound contributes to the development of research tools aimed at dissecting the metabolic regulation of apoptosis and its dysregulation in cancer.

The compound's utility also extends to the study of bacterial metabolism. Research has demonstrated its effectiveness in inhibiting bacterial DNA synthesis, a fundamental metabolic process for bacterial growth and replication. This positions this compound as a tool for exploring metabolic vulnerabilities in pathogenic bacteria.

While direct studies employing this compound to map metabolic pathways are not prevalent, its established role as an enzyme inhibitor and a precursor for targeted inhibitors provides a platform for its application in metabolic research. These applications are crucial for understanding the intricate metabolic networks that support cellular life and how their disruption can be leveraged for therapeutic benefit.

| Research Application Area | Target/Mechanism of Action | Significance in Metabolic Pathway Studies |

| Oncology Research | Precursor for Bcl-XL inhibitors | Facilitates the study of the metabolic regulation of apoptosis and cancer cell survival. |

| Neurobiology Research | Inhibition of Monoamine Oxidase (MAO) | Allows for the investigation of the role of MAO in neurotransmitter metabolism and associated neurological pathways. |

| Antibacterial Research | Inhibition of bacterial DNA synthesis | Provides a tool to explore and target essential metabolic pathways for bacterial growth and replication. |

Future Research Directions and Emerging Areas

Advanced Spectroscopic Techniques for In-Situ Monitoring of Reactions and Interactions

The ability to observe and analyze chemical reactions in real-time is a cornerstone of modern chemical synthesis and process optimization. For 5-Amino-2-chlorobenzoic acid, the application of advanced spectroscopic techniques for in-situ monitoring is a burgeoning field of research. Process Analytical Technology (PAT), a framework encouraged by regulatory bodies, is increasingly central to continuous flow processing, enabling real-time reaction monitoring for applications like self-optimization and kinetic analysis. nih.govmt.com

Techniques such as Fourier Transform Infrared (FTIR) and Raman spectroscopy are proving to be invaluable tools. americanpharmaceuticalreview.comnih.gov FTIR, for instance, can be used to monitor the progress of reactions involving this compound in real-time, providing insights into reaction kinetics and mechanisms. americanpharmaceuticalreview.com This is particularly crucial for optimizing reaction conditions to maximize yield and purity. Similarly, Raman spectroscopy, especially when combined with techniques like Surface-Enhanced Raman Scattering (SERS), offers high sensitivity for detecting and analyzing trace amounts of reactants, products, and intermediates. mdpi.comresearchgate.net This is vital for understanding complex reaction pathways and identifying transient species that would be missed by traditional offline analysis. spectroscopyonline.com

In-situ monitoring with techniques like NMR spectroscopy can also provide detailed information about the chemical environment and molecular interactions of this compound during a reaction. researchgate.net This allows researchers to study changes in surface interactions and mass transport within porous catalysts, for example. researchgate.net The integration of these advanced spectroscopic methods into the synthesis and study of this compound and its derivatives promises to enhance process understanding and control, leading to more efficient and reproducible synthetic routes. nih.govmt.com

Table 1: Advanced Spectroscopic Techniques for In-Situ Monitoring

| Spectroscopic Technique | Application in this compound Research | Key Advantages |

| FTIR Spectroscopy | Real-time monitoring of reaction kinetics and mechanisms. | Provides information on functional group transformations. americanpharmaceuticalreview.com |

| Raman Spectroscopy | High-sensitivity detection of reactants, products, and intermediates. | Enables the study of complex reaction pathways. mdpi.comresearchgate.net |

| NMR Spectroscopy | In-situ analysis of chemical environment and molecular interactions. | Offers insights into structural changes and dynamics. researchgate.net |

| UV-Vis Spectroscopy | Monitoring changes in electronic transitions during reactions. | Useful for tracking the formation of chromophoric species. nih.gov |

| X-ray Diffraction (XRD) | Real-time observation of solid-state transformations and crystal formation. | Crucial for studying polymorphism and cocrystal formation. irb.hr |

Application of Machine Learning and Artificial Intelligence in Predictive Modeling of Reactivity and Biological Activity

The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize the study of chemical compounds like this compound. These computational tools can analyze vast datasets to predict the reactivity and biological activity of molecules, accelerating the discovery and development of new materials and pharmaceuticals. acs.org

Quantitative Structure-Activity Relationship (QSAR) modeling is a key area where ML is making a significant impact. acs.org By establishing a mathematical relationship between the chemical structure of this compound derivatives and their biological activity, QSAR models can predict the potency of new compounds before they are synthesized. acs.org This predictive capability significantly reduces the time and cost associated with traditional trial-and-error approaches to drug discovery. acs.org

Furthermore, AI algorithms can be trained to predict the outcome of chemical reactions, including those involving this compound. By learning from existing reaction data, these models can suggest optimal reaction conditions, predict potential side products, and even design novel synthetic routes. This predictive power can guide experimental work, making the synthesis of new derivatives more efficient and targeted.

The use of hybrid molecular fingerprinting and ensemble learning methods can further enhance the accuracy of biological activity predictions. acs.org These approaches combine different types of molecular descriptors to create more robust models that can capture the complex relationships between structure and activity. As more data on this compound and its derivatives become available, the predictive power of these ML and AI models will continue to improve, paving the way for the rational design of molecules with desired properties.

Green Chemistry Approaches for Sustainable Synthesis and Degradation

The principles of green chemistry are increasingly guiding the development of chemical processes, and the synthesis of this compound is no exception. Researchers are actively exploring more environmentally friendly methods for its production and degradation.

One promising approach is the use of greener reaction media. For instance, performing reactions in aqueous solutions or using biodegradable solvents can significantly reduce the environmental impact compared to traditional methods that often rely on hazardous organic solvents. imist.ma The use of ultrasound irradiation is another green technique that can enhance reaction rates and yields, often at lower temperatures and with reduced solvent usage. researchgate.net

Catalysis plays a crucial role in green chemistry. The development of highly efficient and selective catalysts, such as palladium-supported catalysts for hydrogenation, allows for milder reaction conditions and reduces the formation of byproducts. smolecule.com Biocatalysis, using enzymes to carry out chemical transformations, offers a highly specific and environmentally benign alternative to conventional chemical methods.

In terms of degradation, research is focused on developing methods that break down this compound and its derivatives into non-toxic substances. This is particularly important for mitigating any potential environmental contamination. The ultimate goal is to create a cradle-to-cradle lifecycle for this compound, where its synthesis and degradation are both sustainable and environmentally responsible.

Table 2: Green Chemistry Approaches for this compound

| Green Chemistry Principle | Application in this compound |

| Use of Safer Solvents | Employing aqueous media or biodegradable solvents to reduce toxicity. imist.ma |

| Energy Efficiency | Utilizing ultrasound irradiation to accelerate reactions at lower temperatures. researchgate.net |

| Catalysis | Developing highly selective catalysts to minimize byproducts and waste. smolecule.com |

| Design for Degradation | Researching methods for the environmentally safe breakdown of the compound. |

Exploration of Novel Supramolecular Assemblies and Co-crystals

The ability of this compound to form intricate supramolecular assemblies and co-crystals is a rapidly developing area of research with potential applications in materials science and pharmaceuticals. mdpi.com These organized structures are held together by non-covalent interactions such as hydrogen bonding, halogen bonding, and π–π stacking. mdpi.com

The presence of both a carboxylic acid and an amino group in this compound provides multiple sites for hydrogen bonding, enabling the formation of complex networks. Furthermore, the chlorine atom can participate in halogen bonding, another important interaction for directing the assembly of molecules in the solid state. mdpi.com

By co-crystallizing this compound with other molecules, researchers can fine-tune the physical properties of the resulting material, such as solubility, stability, and melting point. nih.gov This has significant implications for the pharmaceutical industry, where controlling these properties is crucial for drug formulation and delivery.

The formation of coordination polymers and metal-organic frameworks (MOFs) using this compound as a ligand is another exciting frontier. smolecule.comgoogle.com These materials can exhibit interesting properties like porosity, which can be exploited for applications in gas storage, separation, and catalysis. smolecule.comresearchgate.net The study of these novel supramolecular structures is expected to lead to the development of new functional materials with tailored properties.

Targeted Biomedical Applications and Drug Delivery Systems Research

The unique chemical structure of this compound makes it a valuable building block for the development of targeted biomedical applications and advanced drug delivery systems. nih.gov Its derivatives have shown promise as inhibitors of proteins involved in cancer cell survival, highlighting its potential in anticancer therapies.

One key area of research is the use of this compound as a linker molecule in antibody-drug conjugates (ADCs). nih.gov ADCs are a class of targeted therapies that deliver highly potent cytotoxic agents directly to cancer cells, minimizing damage to healthy tissues. nih.gov The linker plays a critical role in the stability and efficacy of the ADC, and the properties of this compound can be leveraged to design linkers with specific cleavage characteristics. nih.govresearchgate.net For example, linkers can be designed to be stable in the bloodstream but cleavable in the acidic tumor microenvironment, ensuring targeted drug release. acs.org

Furthermore, derivatives of this compound are being investigated for their ability to modulate inflammatory pathways, which are often dysregulated in cancer and other diseases. nih.gov By targeting specific signaling pathways, these compounds could offer new therapeutic strategies for a range of conditions.

The development of novel drug delivery systems that incorporate this compound is another active area of research. These systems aim to improve the solubility, stability, and bioavailability of drugs, enhancing their therapeutic efficacy. As our understanding of the biological activities of this compound and its derivatives grows, so too will the potential for its application in targeted therapies and innovative drug delivery technologies.

常见问题

Q. What protocols ensure reproducibility in biological studies involving this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。